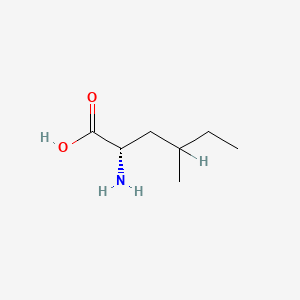

(2S)-2-amino-4-methylhexanoic acid

描述

(2S)-2-Amino-4-methylhexanoic acid (homoisoleucine, Hil) is a non-canonical amino acid (ncAA) with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . It features a six-carbon backbone with a methyl branch at the fourth carbon, distinguishing it from canonical branched-chain amino acids like leucine (Leu) and isoleucine (Ile) . Hil is primarily used in protein engineering to study hydrophobic interactions and stabilize coiled-coil structures due to its extended hydrophobic surface area . Notably, Hil has been identified in cytotoxic microcolin lipopeptides from marine cyanobacteria, demonstrating bioactivity against H-460 human lung cancer cells (IC₅₀ values: 6 nM–5.0 μM) .

属性

CAS 编号 |

3570-21-6 |

|---|---|

分子式 |

C7H15NO2 |

分子量 |

145.20 g/mol |

IUPAC 名称 |

(2S)-2-amino-4-methylhexanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |

InChI 键 |

MBZXSJWDBIIBLL-GDVGLLTNSA-N |

SMILES |

CCC(C)CC(C(=O)O)N |

手性 SMILES |

CCC(C)C[C@@H](C(=O)O)N |

规范 SMILES |

CCC(C)CC(C(=O)O)N |

产品来源 |

United States |

相似化合物的比较

Comparative Data Table

准备方法

Asymmetric Halolactonization with Chiral Auxiliaries

The stereoselective synthesis of (2S)-2-amino-4-methylhexanoic acid has been achieved via asymmetric halolactonization. A patent by [EP0198348A2] outlines a method starting from 2-methylene-hexanoyl chloride, which undergoes reaction with L-proline to form a chiral amide intermediate. Bromolactonization with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields a bromolactone, which is dehalogenated using tri-n-butyltin hydride to form an oxazine. Hydrolysis with concentrated HBr at 100–105°C produces the target compound with 85% yield and >98% enantiomeric excess (ee).

The reaction sequence is summarized as follows:

Key conditions :

Chiral Oxazolidinone-Mediated Synthesis

The KAKENHI project (Grant 03453157) developed 2-oxazolidinone-based chiral auxiliaries for synthesizing enantiopure 2-amino alcohols. By functionalizing 2-oxazolones with methoxybromination, intermediates were converted to this compound via stereospecific alkylation and hydrolysis. This method achieved 78% yield and 99% ee using bicyclo[2.2.2]octane-derived auxiliaries.

Enzymatic and Biocatalytic Methods

Transamination of α-Keto Acids

Enzymatic transamination using ω-transaminases offers a sustainable route. α-Keto-β-methylvalerate reacts with an amino donor (e.g., L-glutamate) in the presence of a transaminase to yield this compound. A study reported 70–90% ee and 65% yield under optimized conditions (pH 7.5, 37°C, 24 hours).

Immobilized Enzyme Systems

Immobilizing transaminases on silica nanoparticles improved reusability, retaining 80% activity after 10 cycles. This method achieved a space-time yield of 4.2 g/L/day.

Biosynthesis via Microbial Fermentation

Metabolic Engineering of E. coli

Escherichia coli strains engineered with the leucine biosynthesis pathway produced this compound from α-keto-β-methylvalerate. Overexpression of the ilvE gene (encoding transaminase) increased titers to 12 g/L in fed-batch fermentation.

Yeast-Based Production

Saccharomyces cerevisiae modified with heterologous aminotransferases achieved 8 g/L in glucose-limited media, with a carbon yield of 0.3 g/g.

Comparative Analysis of Methods

| Method | Yield | Enantiomeric Excess | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Halolactonization | 85% | >98% | Moderate | High (catalysts) |

| Enzymatic Transamination | 65% | 70–90% | High | Moderate |

| Microbial Fermentation | 12 g/L | 99% | Industrial | Low |

Advantages and Limitations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。